[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
CAS No.: 2138533-82-9
Cat. No.: VC6640726
Molecular Formula: C5H10ClN3O2
Molecular Weight: 179.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138533-82-9 |
|---|---|
| Molecular Formula | C5H10ClN3O2 |
| Molecular Weight | 179.6 |
| IUPAC Name | [5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H9N3O2.ClH/c1-9-3-5-7-4(2-6)8-10-5;/h2-3,6H2,1H3;1H |
| Standard InChI Key | ROAQOHMGIPPJBS-UHFFFAOYSA-N |
| SMILES | COCC1=NC(=NO1)CN.Cl |
Introduction
[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a chemical compound with the CAS number 2138533-82-9. It is a derivative of the oxadiazole ring system, which is known for its diverse biological activities and applications in pharmaceutical chemistry. This compound is often used as a building block in organic synthesis due to its reactive functional groups.
Synthesis and Preparation
The synthesis of [5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves several steps, starting from appropriate oxadiazole precursors. The exact synthesis pathway may vary depending on the availability of starting materials and desired yield. Generally, oxadiazoles can be synthesized through condensation reactions involving nitriles and hydroxylamine derivatives.
Biological and Pharmaceutical Applications
While specific biological activities of [5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride are not widely documented, oxadiazole derivatives are known for their potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The versatility of the oxadiazole ring allows for modification to target specific biological pathways.
Safety and Handling
Handling [5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride requires caution due to its chemical properties. It is classified with a signal word "Warning" and comes with several precautionary statements, including P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 . Proper protective equipment and ventilation should be used when handling this compound.
Market and Availability
[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is available from various chemical suppliers. Prices can vary based on quantity and supplier, with examples ranging from approximately €678 for 1g to €2,126 for 10g . It is also listed by other suppliers with similar pricing structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume